molecular formula C12H12O3 B1600212 2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)- CAS No. 226915-53-3

2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)-

Cat. No.: B1600212
CAS No.: 226915-53-3
M. Wt: 204.22 g/mol
InChI Key: GTDOOLQKHXLZHQ-SNVBAGLBSA-N
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Description

2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)- is an organic compound with the molecular formula C12H12O3. It is a derivative of pentynoic acid, featuring a hydroxy group at the fourth position and a phenylmethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)- typically involves the esterification of 4-hydroxy-2-pentynoic acid with benzyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts in packed bed reactors can enhance the efficiency of the esterification process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in DMF (Dimethylformamide).

Major Products

    Oxidation: 4-oxo-2-pentynoic acid, phenylmethyl ester.

    Reduction: 4-hydroxy-2-pentyn-1-ol, phenylmethyl ester.

    Substitution: 4-alkoxy-2-pentynoic acid, phenylmethyl ester.

Scientific Research Applications

2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)- exerts its effects often involves the interaction of its functional groups with biological targets. For example, the hydroxy group can form hydrogen bonds with enzyme active sites, while the ester group can undergo hydrolysis to release active metabolites. The compound may also participate in covalent bonding with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-pentynoic acid: Lacks the phenylmethyl ester group, making it less lipophilic.

    2-Pentenoic acid, 4-hydroxy-, phenylmethyl ester: Contains a double bond instead of a triple bond, affecting its reactivity.

    4-Hydroxy-2-butynoic acid, phenylmethyl ester: Shorter carbon chain, influencing its steric properties.

Uniqueness

2-Pentynoic acid, 4-hydroxy-, phenylmethyl ester, (4R)- is unique due to the presence of both a hydroxy group and a phenylmethyl ester group on a pentynoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl (4R)-4-hydroxypent-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-10(13)7-8-12(14)15-9-11-5-3-2-4-6-11/h2-6,10,13H,9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDOOLQKHXLZHQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#CC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432820
Record name benzyl (4R)-4-hydroxypent-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226915-53-3
Record name benzyl (4R)-4-hydroxypent-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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